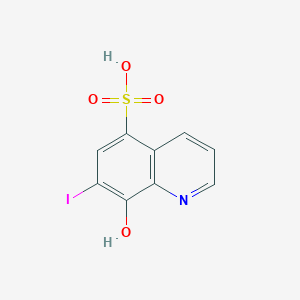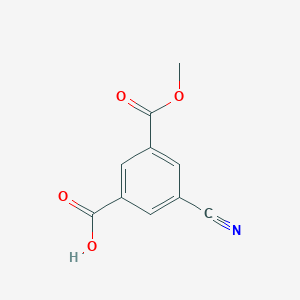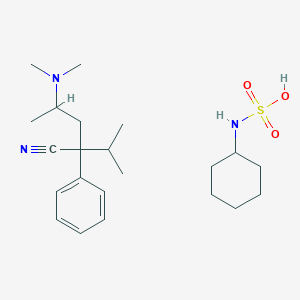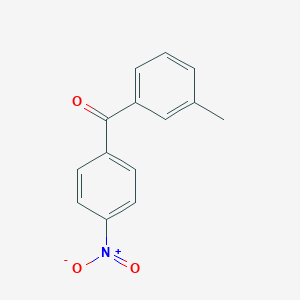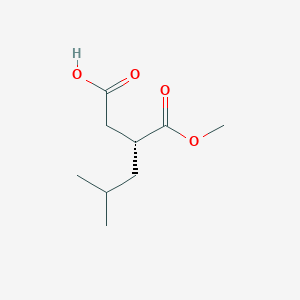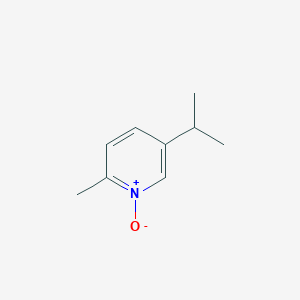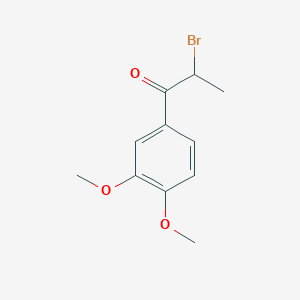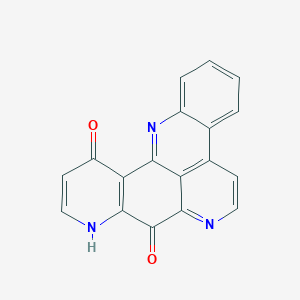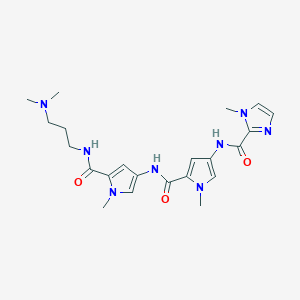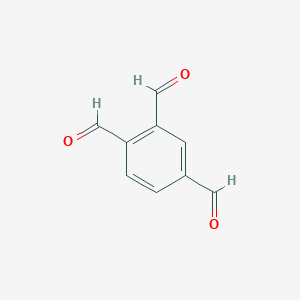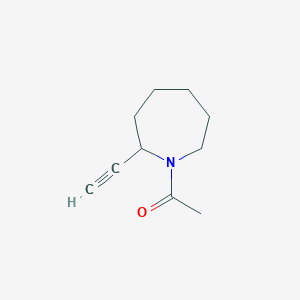
1-(2-Ethynylazepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethynylazepan-1-yl)ethanone is a complex organic compound with a unique structure that includes an ethynyl group and a hexahydro-1H-azepin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethynylazepan-1-yl)ethanone typically involves the reaction of hexahydro-1H-azepin-1-amine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethynylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(2-Ethynylazepan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Ethynylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hexahydro-1H-azepin-1-yl moiety can interact with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Azepin-1-amine, hexahydro-: This compound shares the hexahydro-1H-azepin-1-yl moiety but lacks the ethynyl group.
2-acetylpyrrole: This compound has a similar ethanone structure but with a pyrrole ring instead of the hexahydro-1H-azepin-1-yl moiety.
Uniqueness
1-(2-Ethynylazepan-1-yl)ethanone is unique due to the presence of both the ethynyl group and the hexahydro-1H-azepin-1-yl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Numéro CAS |
130609-75-5 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(2-ethynylazepan-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-10-7-5-4-6-8-11(10)9(2)12/h1,10H,4-8H2,2H3 |
Clé InChI |
ZCWSFIIJZBUQQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCC1C#C |
SMILES canonique |
CC(=O)N1CCCCCC1C#C |
Synonymes |
1H-Azepine, 1-acetyl-2-ethynylhexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


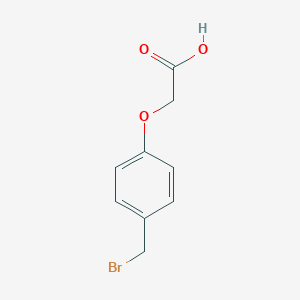
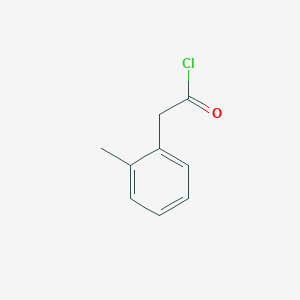
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
